molecular formula C14H16N2 B581807 N-[(2R)-2-Amino-2-phenylethyl]aniline CAS No. 1501975-72-9

N-[(2R)-2-Amino-2-phenylethyl]aniline

Cat. No.: B581807
CAS No.: 1501975-72-9
M. Wt: 212.296
InChI Key: ZORMNFOQTHQKTD-AWEZNQCLSA-N
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Description

N-[(2R)-2-Amino-2-phenylethyl]aniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, featuring an amino group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-2-Amino-2-phenylethyl]aniline typically involves the reaction of aniline with ®-2-amino-2-phenylethanol. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The process may involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: N-[(2R)-2-Amino-2-phenylethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aniline derivatives, depending on the specific reaction conditions.

Scientific Research Applications

N-[(2R)-2-Amino-2-phenylethyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2R)-2-Amino-2-phenylethyl]aniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its effectiveness in different applications.

Comparison with Similar Compounds

    Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.

    N-phenylethylamine: An amine with a phenylethyl group attached to the nitrogen atom.

    N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

Uniqueness: N-[(2R)-2-Amino-2-phenylethyl]aniline is unique due to the presence of both an amino group and a phenylethyl moiety, which can confer distinct chemical and biological properties

Biological Activity

N-[(2R)-2-Amino-2-phenylethyl]aniline, also known as a derivative of aniline, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C14H16N2C_{14}H_{16}N_{2}. The compound features an amino group attached to a phenylethyl moiety, which is crucial for its biological interactions. Its structural properties allow it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

PropertyValue
Molecular FormulaC14H16N2C_{14}H_{16}N_{2}
CAS Number1501975-72-9
AppearanceWhite crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group facilitates the formation of hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions. These interactions are essential for modulating receptor activity, particularly within neurotransmitter systems such as serotonin and dopamine pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity with potential applications in treating neurological disorders. Its structural similarity to neurotransmitters suggests that it may influence mood and cognitive functions by modulating receptor activity.

Case Studies and Research Findings

  • Neurotransmitter Interaction : Preliminary studies have shown that this compound can modulate serotonin and dopamine receptor activity. This modulation could have implications for developing treatments for mood disorders and cognitive impairments.
  • Pharmaceutical Applications : The compound has been explored as a building block in drug development due to its potential therapeutic properties. It has been investigated for its role in synthesizing Affimers—non-antibody binding proteins used in imaging studies, which have demonstrated advantages over traditional antibodies.
  • Anti-Cancer Activity : Although not extensively studied for anti-cancer properties, related compounds have shown promise as dual inhibitors of Topo I and COX-2, indicating that modifications of this compound could yield derivatives with enhanced anti-cancer activities .

Synthesis Methods

The synthesis of this compound typically involves the reaction of aniline with 2-amino-2-phenylethanol under acidic or basic conditions. This process can be optimized using continuous flow reactors to enhance yield and purity.

Applications

This compound has several notable applications:

  • Medicinal Chemistry : Used as a precursor in the development of pharmaceuticals targeting neurological disorders.
  • Biological Research : Investigated for its interactions with biomolecules and potential therapeutic effects.
  • Industrial Applications : Employed in the production of dyes and polymers due to its chemical properties.

Properties

IUPAC Name

(1R)-N',1-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORMNFOQTHQKTD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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